
4-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide, also known as EHPBS, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in pre-clinical studies.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties : A study synthesized a compound closely related to the requested chemical, which demonstrated anticancer properties. This synthesis and the resulting structure's anticancer characteristics highlight the potential use of such compounds in cancer research (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
DNA Binding and Cleavage : Mixed-ligand copper(II)-sulfonamide complexes, incorporating similar sulfonamide derivatives, were studied for their interaction with DNA, DNA cleavage, and anticancer activity. These compounds were found to bind to DNA and induce apoptosis in cancer cells, demonstrating their potential for therapeutic applications (González-Álvarez et al., 2013).
Antitubercular Agent Potential : Another study explored a compound structurally similar to the requested chemical for its potential as an antitubercular agent. The findings provided insights into the inhibitory action against Mycobacterium tuberculosis, suggesting its use in tuberculosis treatment research (Purushotham & Poojary, 2018).
Neurogenesis Induction : Research on a derivative of P7C3, which includes a similar chemical structure, revealed its ability to promote neurogenesis in rat neural stem cells. This indicates potential applications in neurology and brain injury recovery (Shin et al., 2015).
Photodynamic Therapy for Cancer : A study synthesized a zinc phthalocyanine substituted with a new benzenesulfonamide derivative group, demonstrating high singlet oxygen quantum yield. This suggests its use as a Type II photosensitizer in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Anti-inflammatory Potential : Another study focused on the synthesis of sulfonamides with a 1,4-benzodioxin ring, examining their antibacterial potential and inhibitory effect against lipoxygenase, an enzyme involved in inflammation. This highlights possible applications in developing new therapeutic agents for bacterial infections and inflammatory diseases (Abbasi et al., 2017).
Eigenschaften
IUPAC Name |
4-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-3-21-15-7-6-13(11-12(15)2)23(19,20)17-9-8-14(18)16-5-4-10-22-16/h4-7,10-11,14,17-18H,3,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDDWVJPYLXXRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CO2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

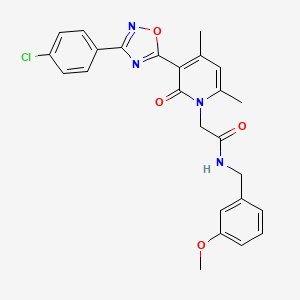
![7-Fluoro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2412211.png)
![4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2412213.png)
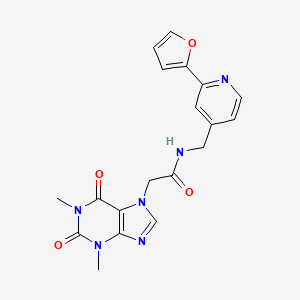
![ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2412215.png)
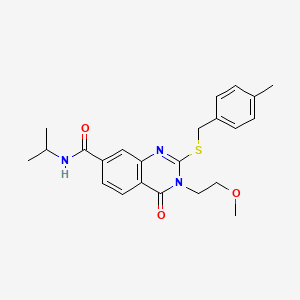
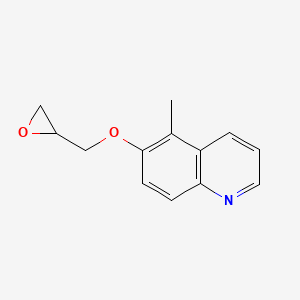


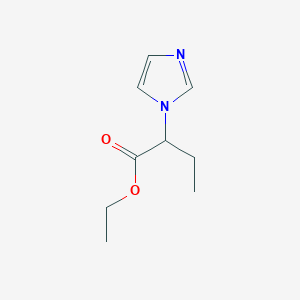

![2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine](/img/structure/B2412227.png)
![N-[6-(3-chlorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2412229.png)
![[2-(3-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2412230.png)